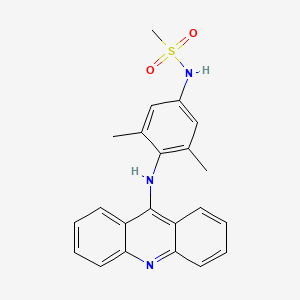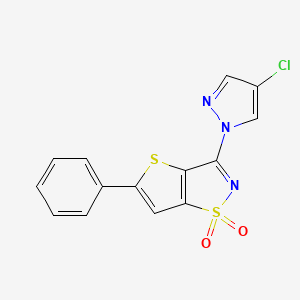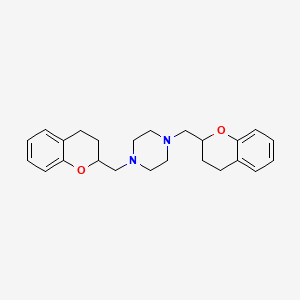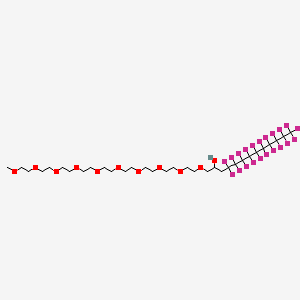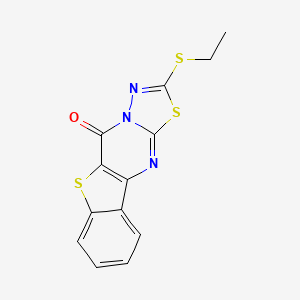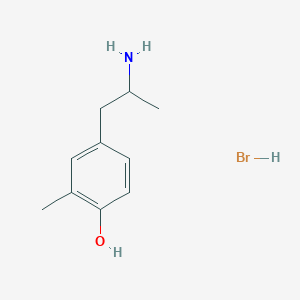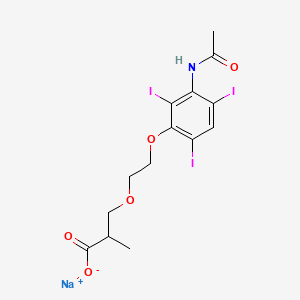
N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-Metilpropoxi)-2-(1-pirrolidinil)propil)-N’-fenilurea es un compuesto orgánico sintético. Se caracteriza por su estructura única, que incluye un anillo de pirrolidina, un grupo fenilo y una unidad de urea.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3-(2-Metilpropoxi)-2-(1-pirrolidinil)propil)-N’-fenilurea generalmente implica varios pasos. Un método común incluye la reacción de bromuro de 2-metilpropilo con pirrolidina para formar 2-(1-pirrolidinil)-2-metilpropano. Este intermedio luego se hace reaccionar con isocianato de fenilo para producir el producto final, N-(3-(2-Metilpropoxi)-2-(1-pirrolidinil)propil)-N’-fenilurea. Las condiciones de reacción a menudo implican el uso de solventes como diclorometano o tetrahidrofurano, y las reacciones generalmente se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas.
Métodos de producción industrial
La producción industrial de N-(3-(2-Metilpropoxi)-2-(1-pirrolidinil)propil)-N’-fenilurea puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean métodos de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3-(2-Metilpropoxi)-2-(1-pirrolidinil)propil)-N’-fenilurea puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el anillo de pirrolidina o el grupo fenilo pueden ser sustituidos por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido o peróxido de hidrógeno en presencia de un catalizador.
Reducción: Hidruro de aluminio y litio en éter anhidro o borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-(3-(2-Metilpropoxi)-2-(1-pirrolidinil)propil)-N’-fenilurea tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial actividad biológica, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Se explora por sus posibles efectos terapéuticos, como las actividades antiinflamatorias o anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales o como catalizador en varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(3-(2-Metilpropoxi)-2-(1-pirrolidinil)propil)-N’-fenilurea implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- N-(3-(2-Metilpropoxi)-2-(1-pirrolidinil)propil)-N’-fenilcarbamato
- N-(3-(2-Metilpropoxi)-2-(1-pirrolidinil)propil)-N’-feniltiourea
- N-(3-(2-Metilpropoxi)-2-(1-pirrolidinil)propil)-N’-fenilguanidina
Unicidad
N-(3-(2-Metilpropoxi)-2-(1-pirrolidinil)propil)-N’-fenilurea es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad, estabilidad y actividad biológica, lo que lo hace valioso para aplicaciones de investigación e industriales específicas.
Propiedades
Número CAS |
86398-69-8 |
|---|---|
Fórmula molecular |
C18H29N3O2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]-3-phenylurea |
InChI |
InChI=1S/C18H29N3O2/c1-15(2)13-23-14-17(21-10-6-7-11-21)12-19-18(22)20-16-8-4-3-5-9-16/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3,(H2,19,20,22) |
Clave InChI |
FJPPTPWPFGTZNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COCC(CNC(=O)NC1=CC=CC=C1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726095.png)
